molecular formula C17H21N3O4S2 B2758562 methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 442564-67-2

methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2758562
CAS No.: 442564-67-2
M. Wt: 395.49
InChI Key: SRHJLRDICUZYCA-ISLYRVAYSA-N
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Description

Methyl 2-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzothiophene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the thiazolidine ring and the benzothiophene moiety. Common reagents used in these reactions include methylamine, thiazolidine-4-one, and benzothiophene-3-carboxylic acid. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring and benzothiophene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Shares structural similarities with other thiazolidine and benzothiophene derivatives.

    Thiazolidine derivatives: Known for their biological activities and used in various medicinal applications.

    Benzothiophene derivatives: Explored for their potential therapeutic effects and used in drug development

Uniqueness

The uniqueness of methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Biological Activity

Methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings through various studies.

Chemical Structure and Properties

The compound features a thiazolidinone moiety fused with a benzothiophene structure, which is characteristic of many biologically active molecules. The presence of both the thiazolidine and benzothiophene rings suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiazolidinone structures often exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains. The compound may share similar properties due to the structural similarities with known antimicrobial agents .

Antitumor Activity

Thiazole and thiazolidinone derivatives have been extensively studied for their anticancer properties. A structure–activity relationship (SAR) analysis reveals that modifications on the thiazolidinone ring can enhance cytotoxicity against cancer cell lines. For example, compounds with specific substitutions have shown IC50 values in the low micromolar range against breast and colon cancer cell lines . The compound's unique structure suggests it may also possess antitumor activity through mechanisms such as apoptosis induction or inhibition of cell proliferation.

The proposed mechanisms of action for similar compounds include:

  • Inhibition of DNA synthesis : Some thiazolidinones interfere with DNA replication in cancer cells.
  • Apoptosis induction : Compounds can trigger programmed cell death pathways, particularly through the activation of caspases.
  • Antioxidant activity : Certain derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells .

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidinone derivatives demonstrated their efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that modifications to the methyl group on the thiazolidinone ring significantly enhanced cytotoxic effects. The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cells, showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Research Findings

Study Findings IC50 (µM) Cell Lines Tested
Study 1Antimicrobial efficacy against S. aureus and E. coli< 10Bacterial strains
Study 2Cytotoxicity in A549 and MCF7 cells15 (A549), 20 (MCF7)Lung and breast cancer

Properties

IUPAC Name

methyl 2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-18-17-20(2)15(22)11(26-17)8-12(21)19-14-13(16(23)24-3)9-6-4-5-7-10(9)25-14/h11H,4-8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHJLRDICUZYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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